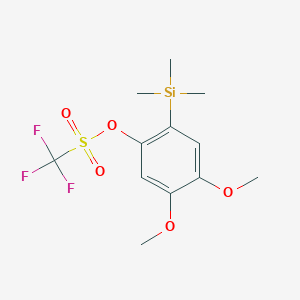

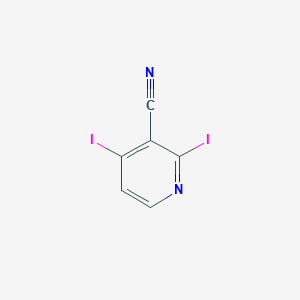

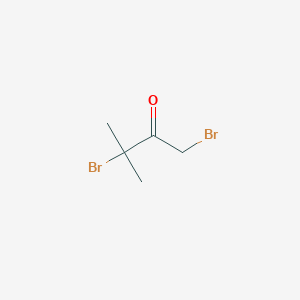

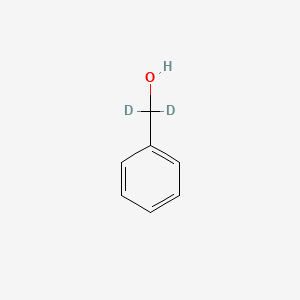

![molecular formula C6H4N4O2 B1357078 [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid CAS No. 56434-29-8](/img/structure/B1357078.png)

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid

Descripción general

Descripción

“[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” is a chemical compound that belongs to the class of triazolopyridazines . It is used in various scientific and pharmaceutical research .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” and its derivatives involves several steps. For instance, the substituted acetophenones, glyoxylic acid monohydrate, and acetic acid are added to a round bottom flask equipped with a magnetic stir at room temperature. The mixture is then heated and stirred under reflux for 2-10 hours .

Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” is complex and unique. It contains a triazolopyridazine core, which is a fused ring system incorporating a triazole and a pyridazine .

Chemical Reactions Analysis

The chemical reactions involving “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” are diverse and can lead to a variety of products. For example, it can undergo reactions with substituted acetophenones and glyoxylic acid monohydrate to form new compounds .

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry: c-Met/VEGFR-2 Inhibitors

- A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized .

- These compounds were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against three cell lines in vitro .

- The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC 50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively .

- This compound also showed excellent kinase inhibitory activities (c-Met IC 50 = 26.00 nM and VEGFR-2 IC 50 = 2.6 µM) .

Application in Medicinal Chemistry: GABA A Modulating Activity

- Structures containing 1,2,3-triazole-fused pyrazines and pyridazines have shown GABA A allosteric modulating activity .

- These structures have been used in the synthesis of potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibitors .

Application in Material Science: Solar Cells

- Structures containing 1,2,3-triazole-fused pyrazines and pyridazines have been incorporated into polymers for use in solar cells .

Application in Medicinal Chemistry: FABP4 and FABP5 Inhibitors

- Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

- Compounds similar to “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” could potentially be used to inhibit these proteins .

Application in Material Science: Energetic Materials

- Compounds based on a fused-triazole, such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, have been used as very thermostable energetic materials .

- These compounds have good thermal stabilities and comparable detonation properties, highlighting their application potential as energetic materials .

Application in Medicinal Chemistry: Anti-Breast Cancer Agents

- New bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes have been synthesized and tested for their cytotoxic activity against breast cancer cell lines .

- These compounds could potentially be used as anti-breast cancer agents .

Application in Medicinal Chemistry: FABP4 and FABP5 Inhibitors

- Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

- Compounds similar to “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” could potentially be used to inhibit these proteins .

Application in Material Science: Energetic Materials

- Compounds based on a fused-triazole, such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, have been used as very thermostable energetic materials .

- These compounds have good thermal stabilities and comparable detonation properties, highlighting their application potential as energetic materials .

Application in Medicinal Chemistry: Anti-Breast Cancer Agents

Direcciones Futuras

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKUXSHZWHEBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480778 | |

| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid | |

CAS RN |

56434-29-8 | |

| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.